An In-depth Technical Guide to Lauryl Isoquinolinium Bromide: Chemical Properties, Structure, and Biological Interactions
An In-depth Technical Guide to Lauryl Isoquinolinium Bromide: Chemical Properties, Structure, and Biological Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structural characteristics, and known biological activities of lauryl isoquinolinium bromide (LIB). The information is curated for professionals in research and drug development, with a focus on presenting clear, actionable data and methodologies.
Chemical Properties and Structure
Lauryl isoquinolinium bromide, also known as 2-dodecylisoquinolin-2-ium bromide, is a cationic surfactant and a member of the quaternary ammonium (B1175870) compound family.[1] Its amphiphilic nature, consisting of a hydrophilic isoquinolinium head group and a hydrophobic lauryl (dodecyl) tail, dictates its chemical behavior and biological applications.[1]
Structural Information
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InChI: InChI=1S/C21H32N.BrH/c1-2-3-4-5-6-7-8-9-10-13-17-22-18-16-20-14-11-12-15-21(20)19-22;/h11-12,14-16,18-19H,2-10,13,17H2,1H3;1H/q+1;/p-1[2][3][5]
Quantitative Chemical Data
| Property | Value |
| Molecular Formula | C21H32BrN |
| Molecular Weight | 378.39 g/mol |
| Melting Point | >110°C with decomposition |
| Solubility | Soluble in water |
| Appearance | Off-white to yellow solid; may also be a liquid |
| Stability | Stable, but very hygroscopic |
| Oral LD50 (rat) | 230 mg/kg |
| Oral LD50 (guinea pig) | 200 mg/kg |
Experimental Protocols
This section details generalized methodologies for the synthesis, purification, and characterization of lauryl isoquinolinium bromide.
Synthesis: N-Alkylation of Isoquinoline (B145761)
The primary method for synthesizing lauryl isoquinolinium bromide is through the direct N-alkylation of isoquinoline with 1-bromododecane (B92323) (lauryl bromide).[1] This reaction follows the principles of the Menschutkin reaction, a bimolecular nucleophilic substitution (SN2) where the nitrogen atom of the isoquinoline acts as a nucleophile.[9]
Representative Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve isoquinoline (1 equivalent) in a suitable solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF).
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Addition of Alkylating Agent: To the stirred solution, add 1-bromododecane (1.1 equivalents).
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Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure using a rotary evaporator.
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Isolation: The crude product can be collected by filtration if it precipitates or used directly in the purification step if the solvent is evaporated.
Purification: Recrystallization
Recrystallization is a widely employed technique for the purification of quaternary ammonium salts like lauryl isoquinolinium bromide.[9] The choice of solvent is critical for effective purification.
Generalized Protocol:
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Solvent Selection: Select a solvent or a solvent system in which lauryl isoquinolinium bromide is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvents for recrystallization of similar compounds include ethanol, acetone, or mixtures like ethanol/ether.
-
Dissolution: Place the crude lauryl isoquinolinium bromide in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid is completely dissolved.
-
Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent. Due to the hygroscopic nature of lauryl isoquinolinium bromide, it is crucial to store the purified compound in a desiccator.[9]
Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is used to confirm the structure of the molecule. The aromatic protons on the isoquinolinium ring are expected to appear in the downfield region (typically between 7.5 and 9.5 ppm).[1] The methylene (B1212753) protons of the lauryl chain directly attached to the nitrogen atom will be deshielded and appear at a distinct chemical shift.[1] The majority of the methylene groups of the lauryl chain will produce a large signal around 1.2-1.4 ppm, while the terminal methyl group will appear as a triplet at approximately 0.8-0.9 ppm.[1]
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¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton. Distinct signals for the aromatic carbons of the isoquinolinium core and the aliphatic carbons of the dodecyl chain are expected. The chemical shift of the methylene carbon adjacent to the nitrogen confirms the C-N bond formation.[1] A typical solvent for NMR analysis is deuterated chloroform (B151607) (CDCl₃).
Infrared (IR) Spectroscopy:
An FTIR spectrum can be obtained to identify the functional groups present in the molecule. The spectrum for lauryl isoquinolinium bromide would be expected to show characteristic peaks for aromatic C-H stretching, aliphatic C-H stretching, and C=C and C=N stretching from the isoquinolinium ring. PubChem indicates that an FTIR spectrum has been recorded using the "MELT-BETWEEN SALTS" technique.[3]
Mass Spectrometry (MS):
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the compound. For lauryl isoquinolinium bromide, the cationic part [C₂₁H₃₂N]⁺ would be detected. Fragmentation would likely involve the loss of the lauryl chain or cleavage within the alkyl chain.
Biological Activity and Signaling Pathways
Lauryl isoquinolinium bromide is recognized for its antimicrobial and cytotoxic properties.[1] It is used in cosmetic formulations as an antimicrobial agent, antistatic agent, and deodorant.[10] A notable application is in hair growth delaying products, where it is proposed to act through the selective destruction of germinative cells within the hair follicle.[11]
Mechanism of Action in Hair Follicles
The proposed mechanism for hair growth inhibition by lauryl isoquinolinium bromide involves a targeted cytotoxic effect on the germinative cells of the hair follicles.[11] It is suggested that the compound slows down cell division in the matrix bulb of the hair root, leading to a shrinking and withering of the root, which ultimately prevents the formation of a new hair follicle.[2] This action is described as "choking" the hair root and is believed to occur while the hair is in the anagen (growth) phase.[12]
General Cytotoxicity of Quaternary Ammonium Compounds
As a quaternary ammonium compound (QAC), the primary mechanism of lauryl isoquinolinium bromide's antimicrobial and cytotoxic activity is the disruption of cell membranes.[1] The positively charged isoquinolinium head group interacts with the negatively charged components of the cell membrane, while the lipophilic lauryl tail inserts into the lipid bilayer.[1] This leads to increased membrane permeability and can result in cell lysis.[1][13]
Furthermore, some QACs have been shown to disrupt mitochondrial function, leading to a decrease in ATP production.[13][14] This can trigger programmed cell death, or apoptosis.[13][14] In some cell lines, QACs have been observed to induce apoptosis through a caspase-3 dependent pathway.[15]
Below is a diagram representing a generalized workflow for the synthesis and purification of lauryl isoquinolinium bromide.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Lauryl Isoquinolinium Bromide | C21H32N.Br | CID 7132 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxynonenal induces apoptosis via caspase-3 activation and cytochrome c release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Emerging roles of caspase-3 in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simple and Efficient Microwave Assisted N-Alkylation of Isatin [mdpi.com]
- 9. rsc.org [rsc.org]
- 10. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. LabXchange [labxchange.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. youtube.com [youtube.com]
